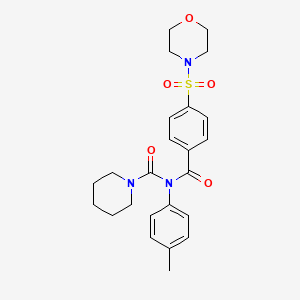
N-(4-(morpholinosulfonyl)benzoyl)-N-(p-tolyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(morpholinosulfonyl)benzoyl)-N-(p-tolyl)piperidine-1-carboxamide, also known as MS-PPOH, is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological tool.
Scientific Research Applications
Antidementia Agent Development
Piperidine derivatives, including those related to N-(4-(morpholinosulfonyl)benzoyl)-N-(p-tolyl)piperidine-1-carboxamide, have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These compounds, such as 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, have shown potent inhibition of AChE, making them candidates for the development of antidementia agents (Sugimoto et al., 1990).
Antioxidant and Antinociceptive Activities
Novel phenoxy acetyl carboxamides, synthesized using bases like piperidine, have been evaluated for antioxidant and antinociceptive activities. These compounds exhibited significant radical scavenging abilities and antinociceptive activities in animal models, indicating potential therapeutic applications (Manjusha et al., 2022).
Synthesis and Antifungal Activity
N-(Morpholinothiocarbonyl) benzamide and N-(piperidylthiocarbonyl) benzamide and their Co(III) complexes have been synthesized and characterized for antifungal activities. These compounds showed significant activity against major plant pathogens, highlighting their potential in agricultural and horticultural applications (Weiqun et al., 2005).
Silylating Agents in Organic Synthesis
N-trimethylsilyl derivatives of piperidine have been evaluated as silylating reagents in organic synthesis. These derivatives have shown effectiveness in silylating various organic compounds, making them useful tools in chemical synthesis (Piekos̀ et al., 1976).
Vasodilation Properties
Compounds synthesized via the reaction of secondary amines like piperidine with 2-bromo-3-pyridinecarboxylate derivatives have shown considerable vasodilation properties. This indicates potential applications in cardiovascular therapeutics (Girgis et al., 2008).
properties
IUPAC Name |
N-(4-methylphenyl)-N-(4-morpholin-4-ylsulfonylbenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c1-19-5-9-21(10-6-19)27(24(29)25-13-3-2-4-14-25)23(28)20-7-11-22(12-8-20)33(30,31)26-15-17-32-18-16-26/h5-12H,2-4,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJWOXAEXFKIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2655338.png)

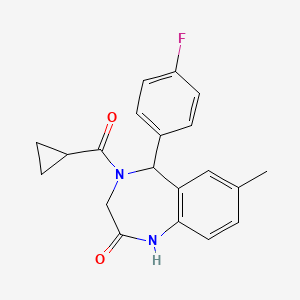
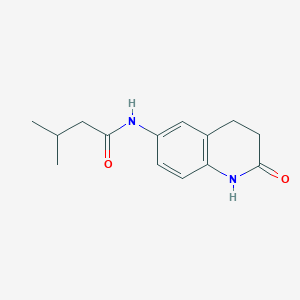
![ethyl 3-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2655346.png)
![2-Chloro-N-[[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methyl]acetamide](/img/structure/B2655348.png)
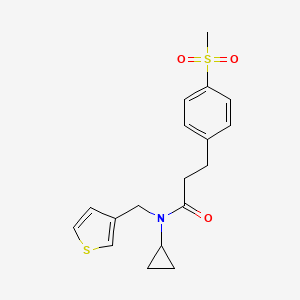
![1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone](/img/structure/B2655350.png)
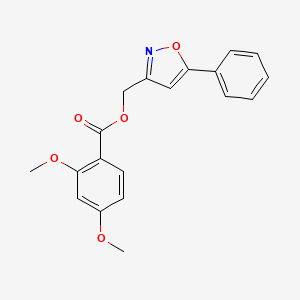
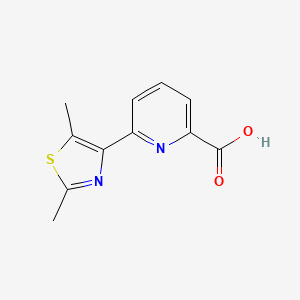
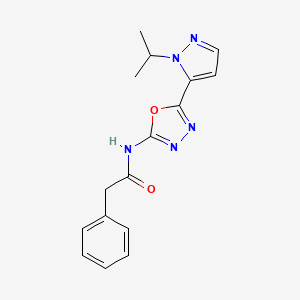
![(Z)-ethyl 2-cyano-3-(4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)phenyl)acrylate](/img/structure/B2655355.png)
![3-[[(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2655358.png)
![(5-Chloro-2-methoxyphenyl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2655361.png)